Ethyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
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Overview
Description
Ethyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenoxy group attached to an isoquinoline ring, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Ethyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The chloro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The phenoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: Lacks the chloro group, making it less reactive in certain substitution reactions.
Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of the chloro group, which provides additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C18H14ClNO4 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
ethyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO4/c1-2-23-18(22)15-16(21)13-9-8-12(10-14(13)17(19)20-15)24-11-6-4-3-5-7-11/h3-10,21H,2H2,1H3 |
InChI Key |
UUHCZGODQVMVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Cl)O |
Origin of Product |
United States |
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